Cas no 871026-97-0 (Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]-)
![Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]- structure](https://www.kuujia.com/scimg/cas/871026-97-0x500.png)
871026-97-0 structure
Product name:Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]-
Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]-
- HBHBPCFHZRLGME-UHFFFAOYSA-N
- A1-41517
- 871026-97-0
- SCHEMBL2748407
- 3-methoxy-4-(3-(trifluoromethyl)phenoxy)aniline
- 3-methoxy-4-[3-(trifluoromethyl)phenoxy]aniline
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- Inchi: InChI=1S/C14H12F3NO2/c1-19-13-8-10(18)5-6-12(13)20-11-4-2-3-9(7-11)14(15,16)17/h2-8H,18H2,1H3
- InChI Key: HBHBPCFHZRLGME-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(F)(F)F
Computed Properties
- Exact Mass: 283.08201311Da
- Monoisotopic Mass: 283.08201311Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
- XLogP3: 3.6
Benzenamine, 3-methoxy-4-[3-(trifluoromethyl)phenoxy]- Related Literature
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1. Book reviews
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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